8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in scientific research. Its molecular formula is , and it has a molecular weight of 395.5 g/mol. This compound features a unique structure that includes an imidazo[1,2-g]purine core, which is significant in various biological contexts.
The compound can be sourced from chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information regarding its synthesis, properties, and potential applications in research.
8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione belongs to the class of purine derivatives. The imidazo[1,2-g]purine structure is known for its relevance in medicinal chemistry and biochemistry due to its interaction with biological targets.
The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on constructing the imidazo[1,2-g]purine core followed by the introduction of various substituents including the methoxyphenyl and isopropyl groups.
Common synthetic routes may include:
The optimization of these methods is crucial for improving yield and purity in industrial settings. Continuous flow reactors and advanced purification techniques are often utilized for scalability and consistency in production.
The molecular structure of 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be represented using its InChI key (JOTQITSTOOJTNZ-UHFFFAOYSA-N) and SMILES notation (CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(C)C)C)C).
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 395.5 g/mol |
IUPAC Name | 6-(4-methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
InChI | InChI=1S/C21H25N5O3/c1-12(2)11-24-19(27)17-18(23(5)21(24)28)22-20-25(13(3)14(4)26(17)20)15-7-9-16(29-6)10-8-15/h7-10,12H,11H2,1-6H3 |
This compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions leading to various biological effects. Understanding the precise mechanisms requires further investigation into its pharmacodynamics and pharmacokinetics.
The compound typically exhibits:
Key chemical properties include:
Relevant data from studies suggest that its stability under various conditions makes it suitable for diverse applications.
8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has potential applications in:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1